N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the coupling of a pyrazine derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions vary widely depending on the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
Uniqueness
N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring and a pyridine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N5O3 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c1-22-13-3-2-10(8-18-13)19-12(20)4-5-17-14(21)11-9-15-6-7-16-11/h2-3,6-9H,4-5H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
MBXNMGZNOREPLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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